Thyroid Hormone Receptor Antagonist, 1-850

Übersicht

Beschreibung

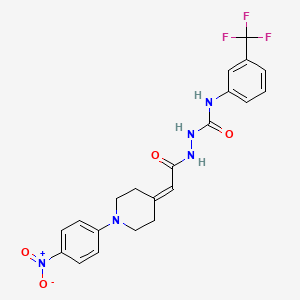

Thyroid Hormone Receptor Antagonist, 1-850 is a cell-permeable hydrazinyl-carboxamide compound . It functions as a selective and high-affinity thyroid receptor antagonist with an IC50 value of 1.5 μM in Hela cells . It controls the biological activity of Thyroid Hormone Receptor .

Synthesis Analysis

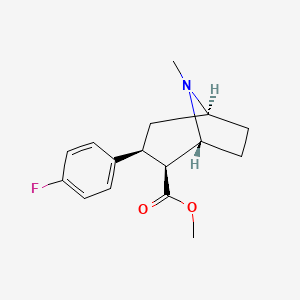

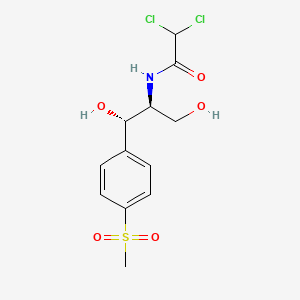

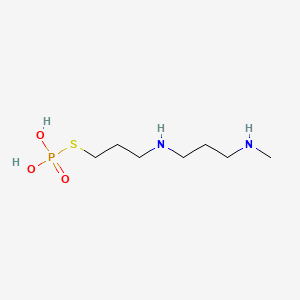

The synthesis of 1-850 involves a computer model of the thyroid hormone receptor (TR) ligand-binding domain in its predicted antagonist-bound conformation . A virtual screening algorithm was used to select 100 TR antagonist candidates out of a library of >250,000 compounds . The highest affinity antagonist (1-850) was divided into one core unit that was synthesized separately and one variable extremity, where polysubstituted phenylisocyanates could be used as building blocks to easily derivatize the hydrophobic .Molecular Structure Analysis

The molecular structure of 1-850 is a hydrazinyl-carboxamide compound . It is cell-permeable and acts as a selective and high-affinity thyroid hormone receptor (TR) antagonist .Chemical Reactions Analysis

1-850 competitively blocks T3 binding to both TRα and TRβ . It demonstrates 1,000-fold lower affinity for TRα in intact cells compared with T3 .Physical And Chemical Properties Analysis

1-850 is a crystalline solid . It has a molecular weight of 463.4 . It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) .Wissenschaftliche Forschungsanwendungen

The Thyroid Hormone Receptor Antagonist, 1-850, is a cell-permeable hydrazinyl-carboxamide compound . It functions as a selective and high-affinity thyroid receptor antagonist with an IC50 value of 1.5 μM in Hela cells . The thyroid hormone receptor (TR) is a type of nuclear receptor that is activated by binding thyroid hormone .

This antagonist can competitively block T3 (L-triiodothyronine) binding to both TRα and TRβ, and suppress T3 mediated interaction of TRα with nuclear receptor coactivator (NRC) as well as prevent the stimulation of gene expression . This suggests that it could be used in scientific research to study the role of thyroid hormones and their receptors in various biological processes.

The Thyroid Hormone Receptor Antagonist, 1-850, is primarily used in the field of Neuroscience . It’s a cell-permeable hydrazinyl-carboxamide compound that acts as a selective and high-affinity thyroid hormone receptor (TR) antagonist . Here are some potential applications:

-

Study of Thyroid Hormone Function : This antagonist can be used to study the role of thyroid hormones and their receptors in various biological processes. By blocking the binding of T3 (L-triiodothyronine) to both TRα and TRβ, it can help researchers understand how these hormones regulate metabolism and heart rate .

-

Investigation of Gene Expression : The antagonist can suppress T3 mediated interaction of TRα with nuclear receptor coactivator (NRC) and prevent the stimulation of gene expression . This can be useful in studies investigating the regulation of gene expression by thyroid hormones.

-

Development of Therapeutics : Given its ability to selectively block thyroid hormone receptors, this compound could potentially be used in the development of therapeutics for conditions related to thyroid hormone function .

-

Endocrinology Research : In the field of endocrinology, this antagonist can be used to study the effects of thyroid hormones on various endocrine systems .

-

Metabolic Studies : Thyroid hormones play a critical role in the regulation of metabolism. This antagonist can be used in metabolic studies to understand the role of thyroid hormones in metabolic processes .

-

Cardiovascular Research : Thyroid hormones have significant effects on heart rate and overall cardiovascular function. This antagonist can be used in cardiovascular research to study these effects .

The Thyroid Hormone Receptor Antagonist, 1-850, is primarily used in the field of Neuroscience . It’s a cell-permeable hydrazinyl-carboxamide compound that acts as a selective and high-affinity thyroid hormone receptor (TR) antagonist . Here are some potential applications:

-

Study of Thyroid Hormone Function : This antagonist can be used to study the role of thyroid hormones and their receptors in various biological processes. By blocking the binding of T3 (L-triiodothyronine) to both TRα and TRβ, it can help researchers understand how these hormones regulate metabolism and heart rate .

-

Investigation of Gene Expression : The antagonist can suppress T3 mediated interaction of TRα with nuclear receptor coactivator (NRC) and prevent the stimulation of gene expression . This can be useful in studies investigating the regulation of gene expression by thyroid hormones.

-

Development of Therapeutics : Given its ability to selectively block thyroid hormone receptors, this compound could potentially be used in the development of therapeutics for conditions related to thyroid hormone function .

-

Endocrinology Research : In the field of endocrinology, this antagonist can be used to study the effects of thyroid hormones on various endocrine systems .

-

Metabolic Studies : Thyroid hormones play a critical role in the regulation of metabolism. This antagonist can be used in metabolic studies to understand the role of thyroid hormones in metabolic processes .

-

Cardiovascular Research : Thyroid hormones have significant effects on heart rate and overall cardiovascular function. This antagonist can be used in cardiovascular research to study these effects .

Safety And Hazards

Zukünftige Richtungen

There is a need for new small molecules that act as TR antagonists to treat hyperthyroidism . While novel compounds have been identified, to date none have been developed sufficiently to enter clinical trials . Furthermore, some drugs in the clinic (most importantly, amiodarone) and environmental pollution exhibit TR antagonist properties and thus have the potential to induce hypothyroidism in some people .

Eigenschaften

IUPAC Name |

1-[[2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N5O4/c22-21(23,24)15-2-1-3-16(13-15)25-20(31)27-26-19(30)12-14-8-10-28(11-9-14)17-4-6-18(7-5-17)29(32)33/h1-7,12-13H,8-11H2,(H,26,30)(H2,25,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMAYVNXNKBQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=CC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872471 | |

| Record name | Thyroid Hormone Receptor Antagonist (1-850) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[[2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea | |

CAS RN |

251310-57-3 | |

| Record name | Thyroid Hormone Receptor Antagonist (1-850) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

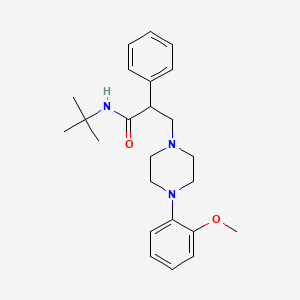

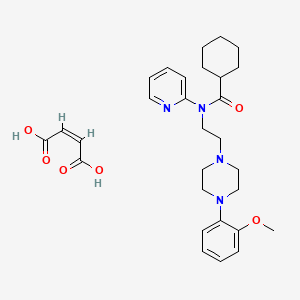

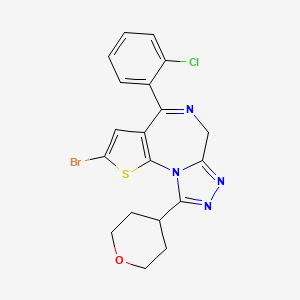

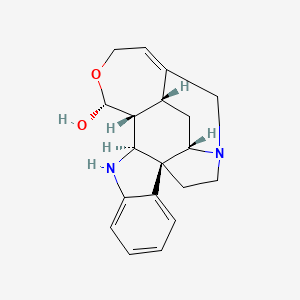

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1683575.png)

![4-{2-[(2-Chloro-4-Fluorophenyl)amino]-5-Methylpyrimidin-4-Yl}-N-[(1s)-1-(3-Chlorophenyl)-2-Hydroxyethyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B1683579.png)

![(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide](/img/structure/B1683582.png)

![N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide](/img/structure/B1683596.png)